molecular formula C17H19ClO4S B3017276 (4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate CAS No. 2361822-16-2

(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B3017276
CAS No.: 2361822-16-2
M. Wt: 354.85
InChI Key: IYKILUQYUPNPHW-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro, methyl, and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 4-chloro-3-methylphenol with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonate group can be reduced to a sulfinate or thiol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the ethoxy and sulfonate groups.

    4-Chloro-3,5-dimethylphenol: Another similar compound with additional methyl substitution on the benzene ring.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4S/c1-5-21-16-9-13(4)17(10-12(16)3)23(19,20)22-14-6-7-15(18)11(2)8-14/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKILUQYUPNPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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